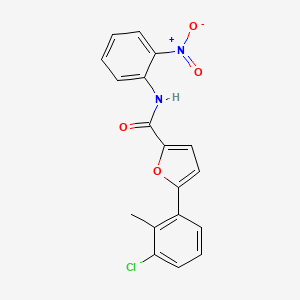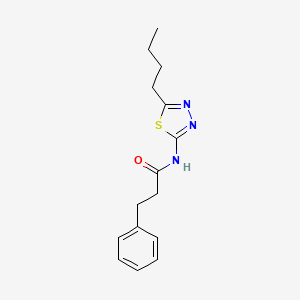
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, also known as BPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to act through multiple pathways. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In Alzheimer's disease, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In inflammation, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to have low toxicity in vitro and in vivo, making it a safe compound for research. However, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide research. One area of research is to investigate the potential of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another area of research is to optimize the synthesis method of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide to improve its yield and solubility. Additionally, more studies are needed to elucidate the exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide and to identify its molecular targets. Finally, further studies are needed to evaluate the safety and efficacy of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide in vivo.
Métodos De Síntesis
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-butyl-1,3,4-thiadiazole with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the final product is typically around 60%.
Aplicaciones Científicas De Investigación
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease research, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to improve cognitive function by reducing amyloid-beta deposition and neuroinflammation. In inflammation research, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms of inflammation.
Propiedades
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-3-9-14-17-18-15(20-14)16-13(19)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTZEWUTHJGLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

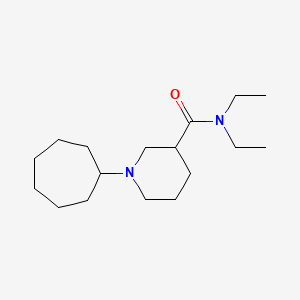

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4923312.png)
![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)
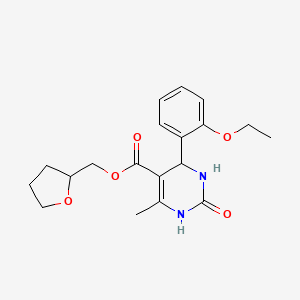
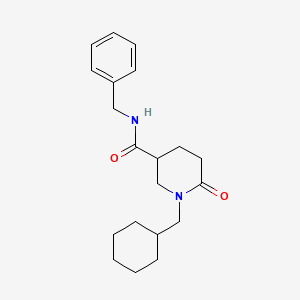
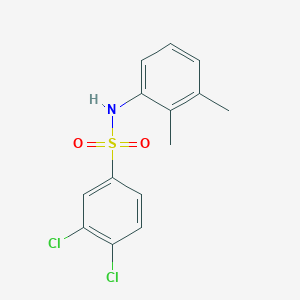
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)
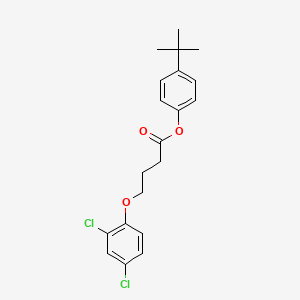
![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)
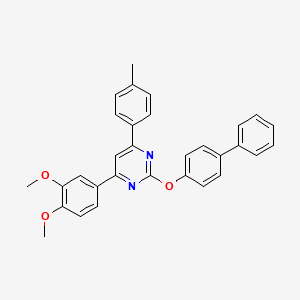
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)

